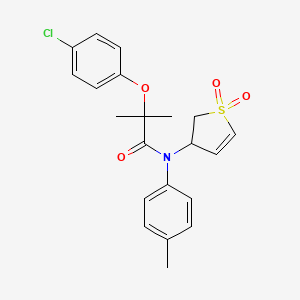![molecular formula C26H22FN3O4S B2592170 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899943-48-7](/img/structure/B2592170.png)
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a thiazolidinone group, and an indoline group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced using a halogenation reaction, while the thiazolidinone group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxyphenyl groups would likely contribute to the compound’s aromaticity, while the thiazolidinone and indoline groups could introduce elements of cyclic and heterocyclic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the fluorine atom in the fluorophenyl group could make that part of the molecule more electrophilic, while the oxygen atom in the methoxyphenyl group could make that part more nucleophilic .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar nature of the thiazolidinone and methoxyphenyl groups, while its melting and boiling points could be influenced by the size and complexity of the molecule .Applications De Recherche Scientifique
Antibacterial Activity
Studies on derivatives closely related to the compound of interest have demonstrated significant antibacterial properties. For instance, novel derivatives synthesized via microwave-assisted methods exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antibacterial agents from such compounds (Borad et al., 2015).
Anti-inflammatory and Antioxidant Properties
Research into thiazolidine-2,4-dione derivatives, which share a common structural motif with the compound , has identified compounds with significant anti-inflammatory and antioxidant activities. These findings indicate the therapeutic potential of these molecules in treating inflammatory diseases and oxidative stress-related conditions (Koppireddi et al., 2013).
Hypoglycemic Activity
Some derivatives have shown promising hypoglycemic activity in animal models, suggesting potential applications in the management of diabetes. This includes the synthesis and evaluation of novel thiazolidinedione derivatives, which demonstrated significant hypoglycemic effects without notable toxicity (Nikalje et al., 2012).
Antimicrobial and Antifungal Activities
Compounds synthesized from similar scaffolds have been evaluated for their antimicrobial and antifungal activities, showing effectiveness against various pathogens. This underscores the potential of such compounds in developing new antimicrobial and antifungal therapies (Baviskar et al., 2013).
Anticancer Activity
Research has also explored the anticancer potential of related compounds, with some showing activity against multiple cancer cell lines. This suggests the possibility of developing novel anticancer agents based on this chemical scaffold (Havrylyuk et al., 2010).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCPSZVRMCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
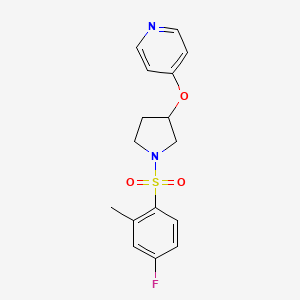
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2592088.png)

![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)
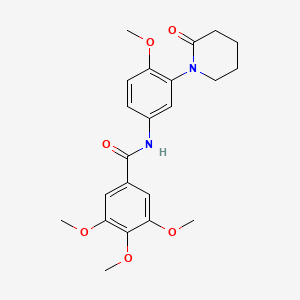
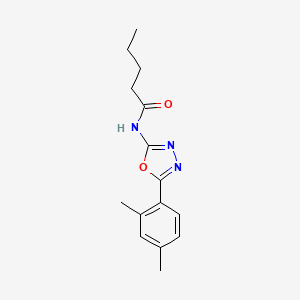
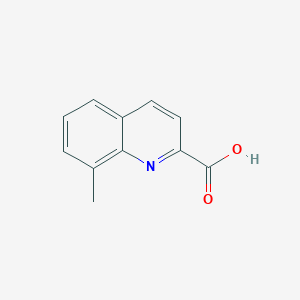

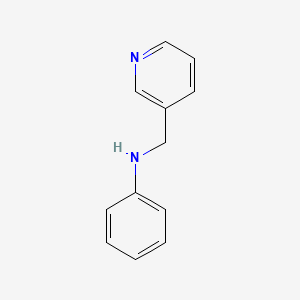
![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)

![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)
